5-[1-(4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-[1-(4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.449. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Anti-Cancer Activity
The compound 5-[1-(4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, related to the benzimidazole and triazole derivatives, has been explored for its potential anti-cancer activity. A detailed study utilizing density functional theory and molecular docking revealed these derivatives, including ones structurally similar to the specified compound, exhibit promising anti-cancer properties by interacting with the epidermal growth factor receptor (EGFR) binding pocket. This suggests a mechanism where the compound could inhibit cancer cell growth through specific molecular interactions, offering a pathway for developing new anticancer therapies (Karayel, 2021).
Antimicrobial Activities
Research into 1,2,4-triazole derivatives has shown that these compounds, which share a core structure with the specified chemical, exhibit significant antimicrobial properties. The synthesis of novel derivatives and their subsequent screening against various microorganisms revealed that some possess good to moderate activities. This suggests the potential for these compounds, including those closely related to the mentioned triazole, to be developed into new antimicrobial agents that could address the need for treatments against resistant bacterial strains (Bektaş et al., 2010).
5-HT2 Antagonist Activity
Compounds with the 1,2,4-triazol-3-one moiety, similar to the one , have been prepared and evaluated for their antagonist activity against serotonin (5-HT2) and alpha-1 receptors. These studies indicate that certain derivatives show potent 5-HT2 antagonist activity, suggesting their utility in developing therapeutic agents targeting conditions associated with serotonin regulation, such as psychiatric disorders (Watanabe et al., 1992).
Anti-Alzheimer's Activity
Investigations into N-benzylated derivatives of pyrrolidin-2-one and imidazolidin-2-one, which bear structural similarities to the compound , have shown promise in anti-Alzheimer's disease activity. These compounds were designed based on the structure-activity relationship (SAR) of donepezil, a leading drug for Alzheimer's management. The research suggests that modifications incorporating elements similar to the specified triazole compound could lead to effective treatments for Alzheimer's disease, highlighting the potential for these derivatives in therapeutic applications (Gupta et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibitAcetylcholinesterase (AChE) and Glycogen synthase kinase 3β (GSK3β) . These enzymes play crucial roles in neurodegenerative diseases like Alzheimer’s disease .
Mode of Action
The compound likely interacts with its targets by binding to their active sites, thereby inhibiting their function
Biochemical Pathways
The inhibition of AChE and GSK3β can affect multiple biochemical pathways. AChE is involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of AChE leads to an increase in acetylcholine levels, improving neuronal communication . GSK3β is involved in various cellular processes, including cell structure, gene expression, apoptosis, and insulin regulation. Its inhibition can have neuroprotective effects .
Pharmacokinetics
A compound with a similar structure was identified as an orally active antagonist of wnt pathway activity in a mouse xenograft model . This suggests that the compound may have good oral bioavailability.
Result of Action
The inhibition of AChE and GSK3β by the compound can lead to increased acetylcholine levels in the brain and neuroprotective effects, respectively . These effects can potentially improve cognitive function and slow the progression of neurodegenerative diseases.
Properties
IUPAC Name |
3-[1-(4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-30-19-8-2-15(3-9-19)14-27-20(24-25-22(27)29)16-10-12-26(13-11-16)21(28)17-4-6-18(23)7-5-17/h2-9,16H,10-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDHZAVLYPQKEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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